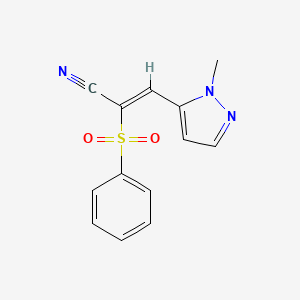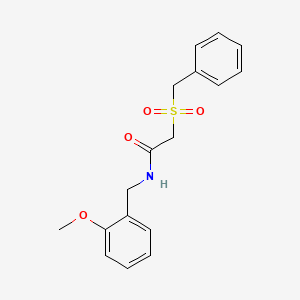![molecular formula C16H10F2O3 B5712282 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)
7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one, also known as DBCO-Chrome, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of chromones and is widely used in various biological and chemical applications. In
Wirkmechanismus
The mechanism of action of 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one involves the formation of a covalent bond between the compound and the target biomolecule. This covalent bond is formed through a copper-catalyzed azide-alkyne cycloaddition reaction, also known as click chemistry. This reaction is highly specific and efficient, making 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one an ideal tool for bioconjugation studies.
Biochemical and Physiological Effects:
7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound is non-toxic and does not interfere with the normal functioning of cells. However, it is important to note that the effects of 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one may vary depending on the concentration and duration of exposure.
Vorteile Und Einschränkungen Für Laborexperimente
7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one has several advantages for lab experiments. It is highly specific and efficient, making it an ideal tool for bioconjugation studies. It is also non-toxic and does not interfere with the normal functioning of cells. However, there are some limitations to the use of 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one. This compound is relatively expensive and may not be readily available in some labs. It also requires specialized equipment and expertise for its synthesis and use.
Zukünftige Richtungen
There are several future directions for the use of 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one in scientific research. One direction is the development of new drugs and therapies using 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one as a tool for targeted drug delivery. Another direction is the use of 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one in the development of new imaging techniques for the detection of diseases. Overall, 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one has the potential to revolutionize the field of bioconjugation and drug delivery, and its future applications are exciting to explore.
Conclusion:
In conclusion, 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one is a synthetic compound with unique properties that make it an ideal tool for scientific research. Its high specificity and efficiency make it an ideal tool for bioconjugation studies, and its non-toxic nature makes it safe for use in cells and tissues. While there are some limitations to its use, the future directions for 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one are exciting and hold great potential for the development of new drugs and therapies.
Synthesemethoden
7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one is synthesized by reacting 2-hydroxyacetophenone with 2,6-difluorobenzyl bromide in the presence of a base, followed by cyclization using a Lewis acid catalyst. The final product is obtained by treating the intermediate with a nucleophilic reagent, such as sodium hydride, and then reacting it with DBCO-NHS ester.
Wissenschaftliche Forschungsanwendungen
7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one has been widely used in scientific research due to its unique properties. It is commonly used as a fluorescent probe in bioconjugation studies. This compound is highly reactive with azides and alkenes, making it an ideal tool for labeling biomolecules. 7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one is also used in the development of new drugs and therapies for various diseases.
Eigenschaften
IUPAC Name |
7-[(2,6-difluorophenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F2O3/c17-13-2-1-3-14(18)12(13)9-20-11-6-4-10-5-7-16(19)21-15(10)8-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJIBMVGAKGMBAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)COC2=CC3=C(C=C2)C=CC(=O)O3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-acetyl-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B5712210.png)
![3-hydroxybenzaldehyde (8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5712225.png)

![7-[(3-methoxybenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5712227.png)
![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B5712230.png)
![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)
![2-[(5-bromo-2-methoxybenzyl)(propyl)amino]ethanol](/img/structure/B5712256.png)
![1-{3-[(difluoromethyl)thio]phenyl}-2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde](/img/structure/B5712262.png)



![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)